1-Alaninechlamydocin is a cyclic tetrapeptide derived from the fungal genus Tolypocladium, specifically isolated from a sample obtained in the Great Lakes region. This compound has garnered attention due to its potent activity as a histone deacetylase inhibitor, which is critical in regulating gene expression and has implications in cancer therapy. The compound exhibits significant antiproliferative and cytotoxic effects, particularly against human pancreatic cancer cell lines, demonstrating its potential as a therapeutic agent in oncology.
1-Alaninechlamydocin was purified from a fungal isolate identified as Tolypocladium sp. This classification places it within the broader category of natural products derived from fungi, which often exhibit unique biological activities. The compound belongs to the class of cyclic peptides, specifically categorized as epoxytetrapeptides, known for their structural complexity and bioactivity.
The synthesis of 1-alaninechlamydocin involves extraction and purification techniques typically used for natural products. The compound was isolated using chromatographic methods from a culture of Tolypocladium sp. Following extraction, its structure was elucidated through various spectroscopic techniques including:
Additionally, Marfey's analysis was utilized to confirm the amino acid composition and sequence of the cyclic tetrapeptide structure.
The molecular structure of 1-alaninechlamydocin features an epoxyketone moiety, which is characteristic of its class. The compound's structure can be represented as follows:
The detailed spectroscopic data confirm that 1-alaninechlamydocin has a complex three-dimensional structure that is crucial for its interaction with biological targets.
1-Alaninechlamydocin primarily acts through the inhibition of histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine residues on histone proteins, leading to transcriptional repression. The mechanism involves:
The mechanism by which 1-alaninechlamydocin exerts its effects involves several key processes:
1-Alaninechlamydocin exhibits several notable physical and chemical properties:
The primary applications of 1-alaninechlamydocin are in the field of cancer research and drug development:
1-Alaninechlamydocin is a cyclic tetrapeptide originally isolated from a fungal strain identified as Tolypocladium species, discovered in sediments from the Great Lakes ecosystem in North America. This strain was isolated during a screen for natural products with cytotoxic activity against human pancreatic cancer cell lines. The compound was purified using chromatographic techniques, yielding an opaque white crystalline solid with the molecular formula C₂₇H₃₆N₄O₆, as confirmed by high-resolution electrospray ionization mass spectrometry (HRESIMS; m/z 513.2710 [M + H]⁺). Its optical activity was noted ([α]²⁴D −80 (c 0.1, methanol)). Nuclear magnetic resonance (NMR) analysis in chloroform-d (CDCl₃) revealed two configurational stereoisomers in a ~1:1 ratio, arising from cis-trans isomerization at the phenylalanine-proline amide bond. This isomerization significantly influenced chemical shifts, particularly at proline carbon positions (C-3 and C-4), with differentials (Δβγ) serving as indicators of peptide bond configuration [1] [2].
The ecological niche of Tolypocladium species in the Great Lakes involves adaptation to cold, freshwater sediments. This environment selects for fungi producing bioactive secondary metabolites like 1-alaninechlamydocin, potentially as a competitive strategy against microorganisms or as a stress response. The compound’s potent bioactivity (GI₅₀ 5.3 nM against MIA PaCa-2 pancreatic cancer cells) underscores its ecological role in microbial antagonism [1].
The biosynthesis of 1-alaninechlamydocin follows nonribosomal peptide synthetase (NRPS) pathways, characteristic of fungal cyclic peptides. NRPSs are multimodular enzymes that assemble amino acids without ribosomal involvement, enabling incorporation of non-proteinogenic residues and epoxide functionalization. The core structure of 1-alaninechlamydocin comprises L-alanine, D-phenylalanine, L-proline, and 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe). The epoxide-bearing Aoe residue is critical for biological activity and is synthesized through polyketide synthase (PKS)-NRPS hybrid machinery [1] [7].
Key enzymatic steps include:
Table 1: Key Residues in the NRPS Adenylation Domains for 1-Alaninechlamydocin
Amino Acid | Specificity-Conferring Code | Module Position |
---|---|---|
L-Alanine | DxxxGxG | Initiation |
D-Phenylalanine | YxxxxxY | Elongation 1 |
L-Proline | HxxxLGG | Elongation 2 |
2-Amino-8-oxo-9,10-epoxydecanoic acid | Hybrid PKS-NRPS | Termination |
The gene cluster likely includes regulators, transporters, and tailoring enzymes (e.g., oxidoreductases), though full genomic characterization of the Tolypocladium strain remains incomplete [7].
Epoxide functionalization is a hallmark of 1-alaninechlamydocin and related chlamydocin analogues. The 9,10-epoxy group in the Aoe side chain forms a highly reactive electrophilic "warhead" enabling covalent inhibition of histone deacetylases (HDACs). This epoxide arises from post-assembly oxidation of a precursor with a C9-C10 alkene, catalyzed by an Fe²⁺/α-ketoglutarate-dependent oxygenase. The epoxide’s stereochemistry (typically cis) influences target binding kinetics and potency [1] [5].
Structural diversity within the chlamydocin family stems from variations in the fourth residue:
Epoxide stability is pH-dependent, with ring-opening occurring under acidic conditions. This reactivity underpins the compound’s mechanism of action but also complicates isolation and storage. Despite this, the epoxide is essential for activity, as analogues lacking it show >100-fold reduced HDAC inhibition [1] [9].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5